Kinase Selectivity: CDK9 vs. CDK2 and CDK7 Inhibition
The target compound exhibits selective inhibition of cyclin-dependent kinase 9 (CDK9) with an IC50 in the micromolar range, while showing substantially weaker activity against CDK2 and CDK7 [1]. This selectivity profile is not observed in the unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one analog, which demonstrates more promiscuous kinase inhibition due to the absence of the conformation-restricting 2,2-dimethyl group [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK9 IC50 ~ 0.5–5 µM (micromolar range) |
| Comparator Or Baseline | Unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: CDK9 IC50 > 10 µM; CDK2 IC50 ~ 2 µM; CDK7 IC50 ~ 3 µM |
| Quantified Difference | ~10-fold selectivity for CDK9 over CDK2/CDK7 for the target compound; comparator shows no selectivity |
| Conditions | In vitro kinase inhibition assays (ADP-Glo format) at 10 µM ATP |
Why This Matters
This selectivity profile reduces off-target kinase inhibition risk, making the compound preferable for CDK9-focused mechanistic studies or as a selective chemical probe.
- [1] BindingDB. (n.d.). Affinity Data for 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: CDK2, CDK7, CDK9 Inhibition. View Source
